molecular formula C27H25N3O5 B053141 N-(N-Glutaryl-L-phenylalanyl)-2-aminoacridone CAS No. 115930-63-7

N-(N-Glutaryl-L-phenylalanyl)-2-aminoacridone

Cat. No.: B053141
CAS No.: 115930-63-7
M. Wt: 471.5 g/mol
InChI Key: ARQVOICOWZVNEP-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid is a complex organic compound with a unique structure that includes an acridine moiety, a phenyl group, and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid typically involves multiple steps, including the formation of the acridine moiety, the coupling of the phenyl group, and the incorporation of the pentanoic acid backbone. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Biological Activity

N-(N-Glutaryl-L-phenylalanyl)-2-aminoacridone is a compound of significant interest in biochemical research due to its unique structural properties and potential applications in biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of 2-aminoacridone, which is known for its fluorescent properties. The compound features an acridone backbone, which contributes to its ability to interact with various biomolecules.

PropertyValue
Molecular FormulaC₁₃H₁₁N₃O₃
Molecular Weight241.25 g/mol
Melting PointNot available
SolubilitySoluble in DMSO and ethanol
Fluorescenceλ_exc = 428 nm, λ_em = 525 nm

The biological activity of this compound can be attributed to its ability to form complexes with proteins and nucleic acids. The acridone moiety allows for intercalation into DNA, potentially influencing gene expression and cellular functions. Additionally, the glutaryl and phenylalanine components may enhance binding affinity to specific receptors or enzymes, facilitating targeted therapeutic effects.

Biological Activity

  • Antioxidant Properties : Studies have indicated that compounds similar to this compound exhibit antioxidant activity, which may protect cells from oxidative stress and related damage .
  • Fluorescent Labeling : The compound's fluorescent properties make it suitable for use in labeling biomolecules in vitro. It has been effectively utilized in assays to detect glycosaminoglycans (GAGs), enhancing sensitivity and resolution .
  • Cellular Uptake : Research indicates that the compound can be internalized by cells, where it retains biological activity. This property is crucial for applications in drug delivery systems and cellular imaging .

Case Study 1: Antioxidant Activity

A study conducted by Vreeburg et al. (2014) explored the antioxidant capacity of acridone derivatives, including this compound. The results demonstrated a significant reduction in hydroxyl radical-induced damage in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Fluorescent Labeling

In a study focused on the detection of GAG-derived disaccharides, researchers utilized this compound as a labeling molecule. The findings revealed that this compound improved the sensitivity of detection methods significantly compared to traditional fluorophores .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Binding Affinity : The compound exhibits high binding affinity for certain proteins involved in cellular signaling pathways, indicating its potential as a therapeutic agent .
  • In Vivo Studies : Preliminary in vivo studies suggest that this compound may enhance the efficacy of existing drugs by acting synergistically with them .

Properties

IUPAC Name

5-oxo-5-[[(2S)-1-oxo-1-[(9-oxo-10H-acridin-2-yl)amino]-3-phenylpropan-2-yl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c31-24(11-6-12-25(32)33)30-23(15-17-7-2-1-3-8-17)27(35)28-18-13-14-22-20(16-18)26(34)19-9-4-5-10-21(19)29-22/h1-5,7-10,13-14,16,23H,6,11-12,15H2,(H,28,35)(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQVOICOWZVNEP-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584081
Record name 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115930-63-7
Record name 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.